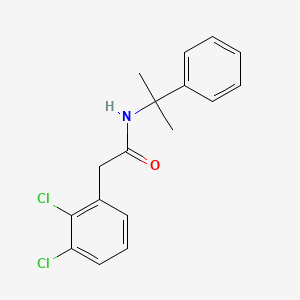
2-(2,3-Dichlorophenyl)-N-(2-phenylpropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)-N-(2-phenylpropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a phenylpropan-2-yl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-N-(2-phenylpropan-2-yl)acetamide typically involves the reaction of 2,3-dichloroaniline with 2-phenylpropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-N-(2-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-N-(2-phenylpropan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dichlorophenyl)-N-(2-phenylpropan-2-yl)acetamide: shares structural similarities with other acetamide derivatives, such as N-(2-phenylpropan-2-yl)acetamide and 2-(2,3-dichlorophenyl)acetamide.
Uniqueness
- The presence of both dichlorophenyl and phenylpropan-2-yl groups in this compound imparts unique chemical and biological properties, distinguishing it from other acetamide derivatives.
Properties
CAS No. |
76440-33-0 |
|---|---|
Molecular Formula |
C17H17Cl2NO |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,13-8-4-3-5-9-13)20-15(21)11-12-7-6-10-14(18)16(12)19/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
FSIKZXLLULBKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


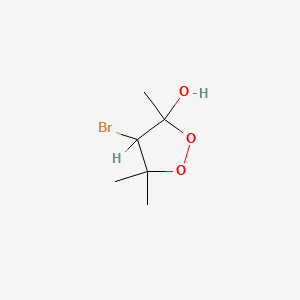
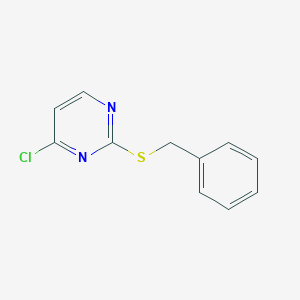
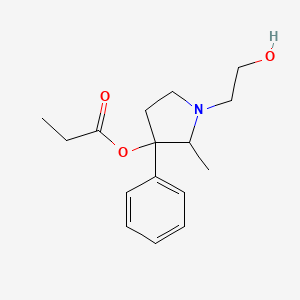
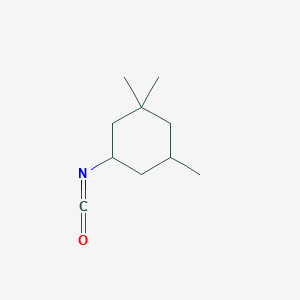
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
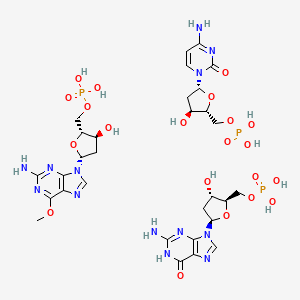


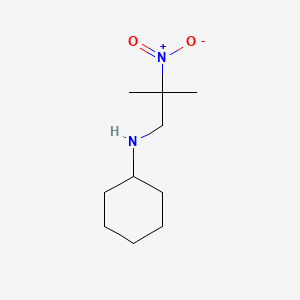

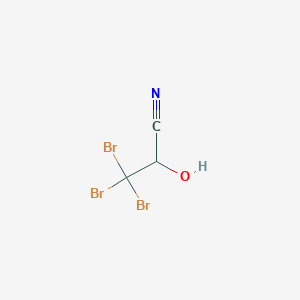
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)
![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)
